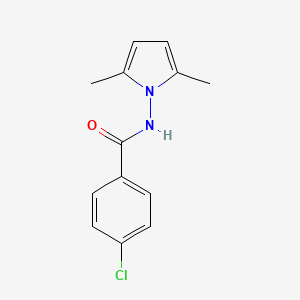

4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Description

4-Chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide (referred to as MPPB in studies) is a synthetic compound initially developed as an anti-tuberculosis therapeutic agent . It was later repurposed for biopharmaceutical applications due to its ability to enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cell cultures. Structurally, MPPB consists of a benzamide core linked to a 2,5-dimethylpyrrole moiety via an amide bond. The compound was identified through a high-throughput screening platform using rCHO cells, where it increased mAb concentration by 125–158% and cell-specific productivity by 108–392% compared to control conditions . Its mechanism involves upregulating glucose uptake rates, maintaining intracellular adenosine triphosphate (ATP) levels, and suppressing galactosylation in mAb N-linked glycans, which is critical for controlling antibody-dependent cellular cytotoxicity .

Properties

IUPAC Name |

4-chloro-N-(2,5-dimethylpyrrol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-3-4-10(2)16(9)15-13(17)11-5-7-12(14)8-6-11/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRDIXZMSYKZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethyl-1H-pyrrole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or other advanced techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pyrrole Derivatives

MPPB’s activity is highly dependent on its 2,5-dimethylpyrrole group. Structure-activity relationship (SAR) studies compared MPPB with 15 pyrrole derivatives (Table 1) :

| Compound ID | Substituents on Pyrrole | Viability (%) | Fold Increase in Productivity vs. Control |

|---|---|---|---|

| 1 (Control) | None (pyrrole) | 80 | 1.0× |

| 2 | 2-Methyl | 45 | 1.4× |

| 13 | 2,5-Dimethyl | 75 | 7.8× |

| 9–14 | Mono-/bis-alkyl (non-2,5) | <50 | 1.4–3.2× |

- 2,5-Dimethylpyrrole (Compound 13) : The most active analog, increasing productivity 7.8-fold without compromising viability (>75%) . The 2,5-dialkyl substitution on the pyrrole ring is essential for maintaining the aromatic framework and stabilizing interactions with cellular targets.

- Other Alkyl Pyrroles: Derivatives with single or non-2,5 alkyl substitutions (e.g., 2-methyl, 3,4-dimethyl) reduced viability to <50% despite moderate productivity gains .

MPPB Component Analysis

MPPB was deconstructed into five components (Fig. 13) :

N-(2,5-Dioxopyrrolidin-1-yl)benzamide: No significant effect on productivity.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide : Increased productivity 2.0×.

Succinimide: No effect.

4-Aminobenzamide: No effect.

2,5-Dimethylpyrrole (Compound 13) : Increased productivity 2.2×.

The full MPPB structure synergized these components, achieving a 7.8× productivity increase, suggesting cooperative effects between the benzamide linker and pyrrole moiety .

Comparison with Non-Pyrrole Compounds

- Their rigid pyrazole cores lack the metabolic modulation observed in MPPB.

- Valproic Acid and Butyrate () : These histone deacetylase inhibitors enhance mAb production but reduce viability at higher concentrations. MPPB uniquely balances productivity and viability.

- DMSO and Lithium Chloride : Improve protein folding but lack MPPB’s dual impact on glucose metabolism and glycosylation .

Key Advantages of MPPB

- Glycosylation Control : Suppresses galactosylation (G1F reduced from 24.5% to 14.8%), critical for mAb quality .

- Metabolic Efficiency : Increases glucose uptake (0.74 vs. 0.63 pmol/cell/day in controls) while maintaining low lactate production (<0.8 g/L) .

- Viability Retention : Unlike most alkyl pyrroles, MPPB maintains viability >70% over 14-day cultures .

Biological Activity

4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a chloro group attached to a benzamide structure, along with a 2,5-dimethyl-1H-pyrrol-1-yl moiety. Its molecular formula is with a molecular weight of 248.71 g/mol .

Target Enzymes

4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide primarily targets:

- Enoyl ACP Reductase : Involved in fatty acid synthesis.

- Dihydrofolate Reductase (DHFR) : Plays a critical role in folate metabolism.

Mode of Action

The compound interacts with these enzymes through binding at their active sites, leading to inhibition of their activities. This results in the suppression of bacterial growth by disrupting essential metabolic pathways.

Antibacterial Properties

Research indicates that 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has significant antibacterial activity. It has been shown to suppress cell growth and enhance glucose uptake rates in monoclonal antibody production processes. The compound's ability to inhibit bacterial growth suggests potential as an antibacterial agent .

Cellular Effects

In vitro studies have demonstrated that the compound increases intracellular adenosine triphosphate (ATP) levels while inhibiting cell proliferation. This dual effect highlights its potential utility in both research and therapeutic contexts.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrrole derivatives, providing insights into structure-activity relationships (SAR). For instance:

| Compound | Activity | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide | Antibacterial | 3.12 - 12.5 | Staphylococcus aureus |

| Related Pyrrole Derivative | Antibacterial | 3.125 | Escherichia coli |

These findings suggest that modifications in the chemical structure can significantly impact the biological activity of pyrrole derivatives .

Synthetic Routes and Industrial Applications

The synthesis of 4-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide typically involves reacting 4-chlorobenzoyl chloride with 2,5-dimethyl-1H-pyrrole in the presence of a base like triethylamine under reflux conditions. The purification process often employs column chromatography to achieve high yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.